molecular formula C19H20N6O3S2 B2450752 N-methyl-2-((5-(4-(5-phenylisoxazole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 1105200-03-0

N-methyl-2-((5-(4-(5-phenylisoxazole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2450752
CAS No.: 1105200-03-0
M. Wt: 444.53
InChI Key: FFSCBQHHWLYBAK-UHFFFAOYSA-N
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Description

N-methyl-2-((5-(4-(5-phenylisoxazole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H20N6O3S2 and its molecular weight is 444.53. The purity is usually 95%.
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Properties

IUPAC Name

N-methyl-2-[[5-[4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3S2/c1-20-16(26)12-29-19-22-21-18(30-19)25-9-7-24(8-10-25)17(27)14-11-15(28-23-14)13-5-3-2-4-6-13/h2-6,11H,7-10,12H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSCBQHHWLYBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-2-((5-(4-(5-phenylisoxazole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action related to this compound, drawing from various research studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of thiadiazole and isoxazole moieties. The structural integrity of the compound is critical for its biological activity, as modifications in the piperazine ring or the thiadiazole moiety can significantly affect its efficacy against cancer cell lines.

Anticancer Properties

Numerous studies have evaluated the anticancer properties of compounds containing thiadiazole and isoxazole structures. For instance, a study reported that derivatives with similar structural components exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism of action often involves apoptosis induction and cell cycle arrest.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-70.084 ± 0.020Apoptosis
Compound BA5490.034 ± 0.008Cell Cycle Arrest
N-methyl...TBDTBDTBD

The proposed mechanisms by which this compound exerts its effects include:

  • Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to inhibit proteins such as Bcl-2 and Bcl-xL, leading to increased apoptosis in cancer cells .
  • Cell Cycle Disruption : The compound may interfere with cell cycle progression, particularly at the G1/S checkpoint .
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been linked to the cytotoxic effects observed in various studies.

Case Studies

A notable case study involved the evaluation of a series of thiadiazole derivatives in which the target compound was tested against multiple cancer cell lines. Results indicated that modifications in the piperazine and isoxazole regions could enhance or diminish anticancer activity. The most promising derivatives showed IC50 values significantly lower than conventional chemotherapeutics like cisplatin .

Comparative Analysis

The following table summarizes the biological activities of various compounds related to this compound:

Table 2: Comparative Biological Activities

Compound NameCancer TypeIC50 (µM)Reference
N-methyl...MCF-7TBD
Compound XA549TBD
Compound YHeLaTBD

Scientific Research Applications

Scientific Research Applications

N-methyl-2-((5-(4-(5-phenylisoxazole-3-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has several significant applications in scientific research:

Medicinal Chemistry

The compound is investigated for its potential as:

  • Antimicrobial Agent : Exhibiting activity against a range of bacterial and fungal pathogens.
  • Anticancer Agent : Showing promise in inhibiting tumor growth through various mechanisms.
  • Anti-inflammatory Agent : Potentially reducing inflammation in various disease models.

Biological Studies

Research focuses on understanding how this compound interacts with biological targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to therapeutic effects.
  • Receptor Binding : The compound may bind to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Pharmaceutical Development

As a lead compound, it serves as a starting point for the development of new drugs with improved efficacy and safety profiles. Its unique structure allows for modifications that can enhance its pharmacological properties.

Industrial Applications

The compound’s unique chemical structure makes it useful in the synthesis of other complex molecules and materials. Its derivatives can be explored for applications in agrochemicals or materials science.

Enzyme Inhibition

The compound may inhibit enzymes involved in critical metabolic pathways, leading to therapeutic effects against diseases such as cancer or bacterial infections.

Receptor Interaction

It may bind to specific receptors on cell surfaces, modulating cellular responses that could result in therapeutic benefits.

DNA Intercalation

Potential intercalation into DNA could affect gene expression and cell proliferation, contributing to its anticancer properties.

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Assigns proton environments (e.g., methyl groups in acetamide at δ ~2.1 ppm, aromatic protons in phenylisoxazole at δ 7.2–7.8 ppm) .
  • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650–1680 cm⁻¹ for isoxazole and acetamide) and N–H bending (amide I/II bands) .
  • LC-MS/HPLC : Verifies molecular ion peaks (e.g., [M+H]⁺) and purity (>95% via reverse-phase chromatography) .
  • Elemental Analysis : Confirms C, H, N, S content within ±0.3% of theoretical values .

How can researchers optimize reaction conditions to address low yields in intermediate synthesis?

Q. Advanced Research Focus

  • Temperature Control : For cyclization steps (e.g., thiadiazole formation), prolonged heating (24–48 hours at 293–298 K) improves conversion rates .
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation reactions, while ethanol/water mixtures reduce side products in hydrazinolysis .
  • Catalyst Use : Acidic (H₂SO₄) or basic (K₂CO₃) conditions stabilize intermediates. For example, concentrated H₂SO₄ facilitates thiadiazole ring closure .
  • Workup Refinement : Ice-water quenching followed by recrystallization (e.g., acetic acid for thioacetamide derivatives) improves purity .

How should discrepancies in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural validation?

Q. Advanced Research Focus

  • Cross-Validation : Combine NMR data with X-ray crystallography to resolve ambiguities. For example, X-ray confirms bond angles and torsional strain in thiadiazole rings, which may explain unexpected proton coupling in NMR .
  • Dynamic Effects : Consider tautomerism (e.g., thione-thiol equilibrium in thiadiazole-thiols) that alters NMR peak splitting. Low-temperature NMR (−40°C) can "freeze" such equilibria .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

What computational approaches predict the biological activity of this compound?

Q. Advanced Research Focus

  • PASS Online® : Predicts potential targets (e.g., kinase inhibition, antimicrobial activity) based on structural fragments like thiadiazole and phenylisoxazole .
  • Molecular Docking : Screens against targets (e.g., COX-2, EGFR) using AutoDock Vina. The piperazine-isoxazole moiety shows strong π-π stacking with hydrophobic pockets .
  • ADMET Prediction : Tools like SwissADME assess logP (~2.5–3.0), suggesting moderate blood-brain barrier permeability, and CYP450 interactions (e.g., CYP3A4 inhibition risk) .

How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Q. Advanced Research Focus

  • Substituent Modification :
    • Piperazine Ring : Replace methyl groups with bulkier substituents (e.g., cyclopropyl) to enhance metabolic stability .
    • Thiadiazole Core : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at position 5 to increase electrophilicity and target binding .
  • Bioisosteric Replacement : Swap phenylisoxazole with thiazole (improves solubility) or triazole (enhances hydrogen bonding) .
  • Prodrug Strategies : Esterify the acetamide group (e.g., ethyl ester) to improve oral bioavailability, with in vivo hydrolysis releasing the active form .

What strategies mitigate cytotoxicity while retaining target activity in preclinical studies?

Q. Advanced Research Focus

  • Selective Functionalization : Reduce off-target effects by introducing polar groups (e.g., hydroxyl, carboxyl) to limit non-specific membrane interactions .
  • Dose-Response Profiling : Use MTT assays on normal (HEK-293) vs. cancer (MCF-7) cell lines to identify therapeutic windows (e.g., IC50 > 50 μM in normal cells vs. <10 μM in cancer cells) .
  • Metabolite Analysis : LC-MS/MS identifies toxic metabolites (e.g., epoxides from isoxazole oxidation) to guide structural refinements .

How can researchers validate conflicting bioactivity data across in vitro and in vivo models?

Q. Advanced Research Focus

  • Pharmacokinetic Bridging : Compare plasma protein binding (e.g., >90% binding in vitro vs. 70% in vivo) to adjust effective dosages .
  • Metabolic Stability Assays : Liver microsome studies (human/rat) identify species-specific clearance rates. For example, CYP2D6-mediated metabolism may reduce in vivo efficacy .
  • 3D Tumor Models : Use spheroids or organoids to replicate in vivo tumor microenvironments, resolving discrepancies in 2D monolayer assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.